Benzamide, N-[2,2-dichloro-1-[(methylamino)carbonyl]ethenyl]-
Description
Benzamide, N-[2,2-dichloro-1-[(methylamino)carbonyl]ethenyl]- is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a dichloro-substituted ethenyl group with a methylamino carbonyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
CAS No. |
61767-36-0 |
|---|---|
Molecular Formula |
C11H10Cl2N2O2 |
Molecular Weight |
273.11 g/mol |
IUPAC Name |
N-[1,1-dichloro-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C11H10Cl2N2O2/c1-14-11(17)8(9(12)13)15-10(16)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,17)(H,15,16) |
InChI Key |
KSZYTWCKPVHGPH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=C(Cl)Cl)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2,2-dichloro-1-[(methylamino)carbonyl]ethenyl]- typically involves the reaction of benzamide with a dichloro-substituted ethenyl compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Benzamide, N-[2,2-dichloro-1-[(methylamino)carbonyl]ethenyl]- involves large-scale chemical reactions using automated reactors. The process is optimized for high yield and purity, and involves the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2,2-dichloro-1-[(methylamino)carbonyl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Benzamide, N-[2,2-dichloro-1-[(methylamino)carbonyl]ethenyl]- is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in the treatment of certain diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-[2,2-dichloro-1-[(methylamino)carbonyl]ethenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway involved.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(2,2-Dichloro-1-methoxy-ethyl)-benzamide: A related compound with a methoxy group instead of a methylamino carbonyl group.
N-(2,2-Dichloro-1-ethyl)-benzamide: A similar compound with an ethyl group instead of a methylamino carbonyl group.
Uniqueness
Benzamide, N-[2,2-dichloro-1-[(methylamino)carbonyl]ethenyl]- is unique due to the presence of the methylamino carbonyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can interact with different molecular targets and undergo diverse chemical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
